3-Hexyn-2-one

Description

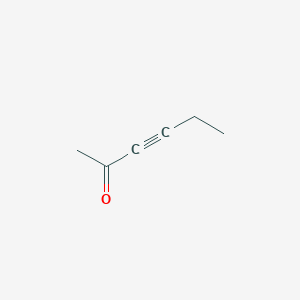

Structure

3D Structure

Properties

IUPAC Name |

hex-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAPKZGQTMVYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075114 | |

| Record name | 3-Hexyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1679-36-3 | |

| Record name | 3-Hexyn-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hexyn-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hexyn-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Hexyn-2-one, a valuable compound in organic synthesis. The information is presented to be a key resource for researchers, scientists, and professionals in drug development, offering easily accessible data and insights.

Core Chemical Properties

This compound is a colorless to reddish-green clear liquid.[1][2] It is classified as a flammable liquid and is harmful if swallowed.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O | [1][3][4][5] |

| Molecular Weight | 96.13 g/mol | [1][3][4][5] |

| CAS Number | 1679-36-3 | [1][3][6] |

| Density | 0.880 g/mL | [7] |

| Refractive Index | 1.441 | [7] |

| Purity | >95.0% (GC) | [1][2] |

Chemical Structure

The structural details of this compound are fundamental to understanding its reactivity and potential applications.

Identifiers and Representations

| Identifier | Value | Source(s) |

| IUPAC Name | hex-3-yn-2-one | [3] |

| Synonyms | 1-Butynyl Methyl Ketone | [1][2] |

| SMILES | CCC#CC(=O)C | [3][5][7][8] |

| InChI | InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3H2,1-2H3 | [3] |

| InChIKey | LTAPKZGQTMVYMX-UHFFFAOYSA-N | [3] |

Molecular Visualization

Caption: Ball-and-stick model of the this compound molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, the literature points to several synthetic strategies. Chiral hex-5-yn-2-ones, which are structurally related, have been synthesized from chiral Weinreb pentynamides.[9] Another general approach for similar compounds involves the oxidation of the corresponding alcohols.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While full spectra are not provided here, it is known that 13C NMR data is available for this compound.[3] Researchers requiring detailed spectral information are advised to consult specialized chemical databases.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[10]

Hazard Identification

-

GHS Classification: Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye damage (H318).[3] Some reports also indicate it can be toxic if swallowed (H301) and harmful in contact with skin (H312).[2][3]

-

Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces.[2][10] Use only non-sparking tools and take precautionary measures against static discharge.[2][10] Wear protective gloves, eye protection, and face protection.[2][10]

Handling and Storage

-

Handling: Wash skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2][10]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[2][10] Keep cool and store locked up.[2][10]

Reactivity and Applications

The reactivity of this compound is largely dictated by the presence of the ketone and alkyne functional groups. These groups allow for a variety of chemical transformations, making it a useful intermediate in organic synthesis. For instance, the related compound 3-hexyne is used in organometallic synthesis.[11] While specific applications for this compound are not detailed in the provided results, its structural motifs are found in precursors to complex molecules like photosynthetic hydroporphyrins.[9]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1679-36-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | C6H8O | CID 137151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 1679-36-3 [chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. PubChemLite - this compound (C6H8O) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03900E [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. acs.org [acs.org]

Spectroscopic Profile of 3-Hexyn-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-hexyn-2-one, a key intermediate in various synthetic pathways. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental protocols, and data visualizations.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 | s | 3H | H-1 (CH₃-C=O) |

| ~2.2 | q | 2H | H-5 (CH₂-CH₃) |

| ~1.1 | t | 3H | H-6 (CH₂-CH₃) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~185 | C-2 (C=O) |

| ~90 | C-4 (C≡C) |

| ~80 | C-3 (C≡C) |

| ~30 | C-1 (CH₃-C=O) |

| ~14 | C-5 (CH₂) |

| ~12 | C-6 (CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H (sp³) stretch |

| ~2240 | Medium | C≡C stretch |

| ~1680 | Strong | C=O stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 96 | Moderate | [M]⁺ (Molecular Ion) |

| 81 | Moderate | [M - CH₃]⁺ |

| 67 | Strong | [M - C₂H₅]⁺ or [M - COCH₃]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

For ¹H NMR, a standard pulse sequence is employed. Data is typically acquired over 16-32 scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to form a thin liquid film.

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the clean salt plates is acquired first.

-

The sample is then placed in the spectrometer, and the sample spectrum is recorded.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Electron Ionization (EI) is a common method for this type of molecule, typically using an electron beam of 70 eV.

Mass Analysis and Detection:

-

A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Visualizations

The following diagrams illustrate key spectroscopic features and relationships for this compound.

Caption: ¹H NMR signal assignments for this compound.

Caption: Key IR absorption bands of this compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

An In-depth Technical Guide to the Physical Properties of 3-Hexyn-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Hexyn-2-one, specifically its boiling point and density. This document is intended to serve as a valuable resource for professionals in research and development who may be working with this compound.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that the reported boiling point is at a reduced pressure. An estimated boiling point at standard atmospheric pressure has been calculated for practical applications.

| Physical Property | Value | Conditions |

| Boiling Point (Experimental) | 67-68 °C | at 50 mmHg |

| Boiling Point (Estimated) | ~145-147 °C | at 760 mmHg (Standard Pressure) |

| Density | 0.880 g/mL | Not specified, assumed to be at or near 20-25°C |

Note: The boiling point at standard pressure is an estimation and should be confirmed experimentally for high-precision applications.

Experimental Protocols

Determination of Boiling Point (Micro-scale Method)

A common and effective method for determining the boiling point of a small sample of a liquid is the micro-boiling point or Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube or sample vial

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Rubber band or wire for attaching the sample tube to the thermometer

Procedure:

-

A small amount of this compound (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid in the test tube.

-

The test tube is securely attached to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

The thermometer and attached sample tube are then placed into the Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the heating oil, ensuring a uniform temperature.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

The atmospheric pressure in the laboratory should be recorded at the time of the measurement. If the measurement is not performed at standard pressure (760 mmHg), a pressure correction can be applied.

Determination of Density

The density of a liquid can be determined accurately using a pycnometer or, more simply, by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature water bath

-

The sample of this compound

-

Distilled water (for calibration)

Procedure:

-

The clean and dry pycnometer is first weighed accurately on the analytical balance (m_pyc).

-

The pycnometer is then filled with distilled water and placed in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the mark on the pycnometer, ensuring no air bubbles are present. The outside is carefully dried.

-

The pycnometer filled with water is weighed (m_pyc+water).

-

The weight of the water is determined (m_water = m_pyc+water - m_pyc).

-

The volume of the pycnometer can be calculated using the known density of water at that temperature (V = m_water / ρ_water).

-

The pycnometer is then emptied, thoroughly dried, and filled with this compound.

-

The same procedure of bringing the pycnometer to thermal equilibrium in the water bath is followed.

-

The pycnometer filled with the sample is weighed (m_pyc+sample).

-

The mass of the sample is calculated (m_sample = m_pyc+sample - m_pyc).

-

The density of this compound is then calculated by dividing the mass of the sample by the volume of the pycnometer (ρ_sample = m_sample / V).

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid compound like this compound.

An In-depth Technical Guide to 3-Hexyn-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Hexyn-2-one, including its IUPAC nomenclature, synonyms, and detailed physicochemical and spectroscopic data. The information presented herein is intended to support research and development activities in the fields of chemistry and drug discovery.

Chemical Identity and Nomenclature

The compound with the chemical structure illustrated above is systematically named hex-3-yn-2-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name is derived from the six-carbon alkane chain ("hex"), the presence of a carbon-carbon triple bond starting at the third carbon ("-3-yn-"), and a ketone functional group at the second carbon ("-2-one").

Synonyms:

This compound is also known by several other names, which are frequently encountered in chemical literature and databases. These include:

-

1-Butynyl Methyl Ketone[1]

-

2-Oxo-3-hexyne

-

Methyl 1-butynyl ketone

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1679-36-3 .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₈O | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| Density | 0.880 g/mL | |

| Boiling Point | 67-68 °C at 50 mmHg | |

| Refractive Index | 1.441 | |

| InChI Key | LTAPKZGQTMVYMX-UHFFFAOYSA-N | [1] |

| SMILES | CCC#CC(=O)C | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental spectra are proprietary, typical chemical shifts for structurally similar compounds suggest the following approximate values.

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | s | 3H | -C(=O)CH₃ |

| ~2.2 | q | 2H | -C≡C-CH₂- |

| ~1.1 | t | 3H | -CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~185 | C=O |

| ~90 | -C≡C- |

| ~80 | -C≡C- |

| ~30 | -C(=O)CH₃ |

| ~13 | -CH₂- |

| ~12 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands, indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2870 | Medium-Strong | C-H (sp³) stretch |

| ~2250-2200 | Medium | C≡C stretch |

| ~1680-1670 | Strong | C=O stretch (conjugated) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Proposed Fragment |

| 96 | Moderate | [M]⁺ (Molecular Ion) |

| 81 | Moderate | [M - CH₃]⁺ |

| 67 | Strong | [M - C₂H₅]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

| 43 | Strong (Base Peak) | [CH₃CO]⁺ |

Experimental Protocols

A common and effective method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 3-hexyn-2-ol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions.

Synthesis of this compound via Swern Oxidation of 3-Hexyn-2-ol

This protocol is a representative procedure for the Swern oxidation of a secondary alkynyl alcohol.

Materials:

-

3-Hexyn-2-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.

-

Alcohol Addition: Dissolve 3-hexyn-2-ol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed -65 °C. Stir the reaction mixture for 30-45 minutes at -78 °C.

-

Quenching and Work-up: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -65 °C. After the addition is complete, allow the reaction mixture to warm to room temperature over approximately 30 minutes. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical classification of this compound and the experimental workflow for its synthesis.

References

An In-depth Technical Guide to 3-Hexyn-2-one (CAS: 1679-36-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hexyn-2-one, a member of the ynone class of organic compounds. While specific biological data for this compound is limited in publicly accessible literature, this document extrapolates its potential applications in drug discovery and chemical synthesis based on the known reactivity and utility of the ynone scaffold.[1] This guide covers the physicochemical properties, a detailed hypothetical synthesis protocol, and potential applications in medicinal chemistry, supported by structured data tables and workflow diagrams to facilitate understanding and further research.

Introduction

This compound, with the CAS number 1679-36-3, is a simple yet versatile building block in organic synthesis.[2][3] Its structure, featuring a conjugated system of a ketone and an alkyne, makes it a valuable intermediate for creating more complex molecular architectures.[1] Ynones, or α,β-acetylenic ketones, are recognized for their broad reactivity, participating in reactions such as Michael additions and cycloadditions to form diverse structural motifs with potential biological activities.[1] This guide aims to provide researchers with a foundational understanding of this compound, enabling its consideration in synthetic and drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 1679-36-3 | [2][3] |

| Molecular Formula | C₆H₈O | [2][3] |

| Molecular Weight | 96.13 g/mol | [2][3] |

| Appearance | Colorless to red to green clear liquid | [3] |

| Purity | >95.0% (GC) | [3] |

| Synonyms | 1-Butynyl Methyl Ketone | [3] |

Synthesis of this compound: A Detailed Experimental Protocol

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 1-Butyne | C₄H₆ | 54.09 |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 |

| Diethyl ether (Et₂O), anhydrous | (C₂H₅)₂O | 74.12 |

| Saturated aqueous NH₄Cl | - | - |

| Saturated aqueous NaHCO₃ | - | - |

| Brine | - | - |

| Anhydrous MgSO₄ | - | - |

Experimental Procedure

Step 1: Lithiation of 1-Butyne

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.

-

Bubble 1-butyne (1.0 equivalent) through the solution via a cannula.

-

Allow the reaction mixture to stir at -78 °C for 1 hour.

Step 2: Acylation to form this compound

-

To the solution of lithium 1-butynide from Step 1, slowly add acetic anhydride (1.2 equivalents) dropwise via a syringe, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the hypothetical two-step synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The ynone functional group is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[5][6] While specific studies on this compound are scarce, its potential can be inferred from the broader applications of ynones in medicinal chemistry.

Role as a Versatile Synthetic Intermediate

Ynones are valuable precursors for the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity.[1] The electrophilic nature of both the carbonyl carbon and the β-alkynyl carbon allows for a variety of nucleophilic additions and cycloaddition reactions.

Caption: A diagram illustrating the key reaction pathways of the ynone scaffold leading to diverse molecular structures.

Potential Biological Activities

Derivatives of various ketone-containing scaffolds have been investigated for a range of biological activities. Although no specific data exists for this compound, related structures suggest potential areas for future investigation. For instance, some ketone derivatives have been explored for their anti-inflammatory and antimicrobial properties. A systematic biological evaluation of this compound and its derivatives could uncover novel therapeutic potential.

Conclusion

This compound is a readily accessible ynone with significant potential as a building block in organic synthesis and drug discovery. While direct biological data for this compound is currently lacking, the known reactivity of the ynone scaffold suggests that this compound could serve as a valuable precursor to a variety of biologically active molecules. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this versatile compound. Further investigation into the synthesis of its derivatives and their subsequent biological screening is warranted to fully unlock the potential of this compound in medicinal chemistry.

References

- 1. Total synthesis of natural products via conjugated ynone intermediates: a new millennium update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03900E [pubs.rsc.org]

- 5. Recent advances of quinones as a privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Overview of 3-Hexyn-2-one: Molecular Properties and Structure

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of small molecules is paramount. This technical guide provides a concise summary of the molecular formula and weight of 3-Hexyn-2-one, a ketone and alkyne functionalized organic compound.

Core Molecular Data

The essential molecular characteristics of this compound are summarized in the table below. This information is critical for a variety of applications, including reaction stoichiometry, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₆H₈O[1][2][3] |

| Molecular Weight | 96.13 g/mol [1][2][3] |

| Monoisotopic Mass | 96.057514874 Da[3] |

Chemical Structure

The structural arrangement of atoms within this compound is a key determinant of its chemical reactivity and biological activity. The molecule features a six-carbon chain with a ketone functional group at the second carbon and a carbon-carbon triple bond (alkyne) starting at the third carbon.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to 3-Hexyn-2-one: Commercial Availability, Synthesis, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyn-2-one, a member of the alkynyl ketone family, is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features, comprising a reactive ketone and an internal alkyne, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the commercial availability, synthesis, and known applications of this compound, with a focus on providing practical information for researchers in the chemical and pharmaceutical sciences. While direct biological activity data for this compound is not extensively documented in publicly available literature, its utility as a precursor in the synthesis of bioactive molecules underscores its importance in the drug development pipeline.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers, ensuring its accessibility for research and development purposes. The following table summarizes key suppliers and product specifications.

| Supplier | Product Name/Synonym | CAS Number | Typical Purity | Available Quantities |

| TCI Chemicals | This compound / 1-Butynyl Methyl Ketone | 1679-36-3 | >95.0% (GC) | 1 mL, 5 mL |

| CymitQuimica | This compound | 1679-36-3 | >95.0%(GC) | 1ml, 5ml |

| Thermo Scientific Chemicals | This compound | 1679-36-3 | 97% | 2 g, 10 g |

| Fisher Scientific | This compound | 1679-36-3 | 97% | - |

| Santa Cruz Biotechnology | This compound | 1679-36-3 | - | - |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, with data compiled from various chemical databases and supplier specifications.[1]

| Property | Value |

| Molecular Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol |

| CAS Number | 1679-36-3 |

| IUPAC Name | hex-3-yn-2-one |

| Synonyms | 1-Butynyl Methyl Ketone |

| Appearance | Colorless to yellow liquid |

| Boiling Point | Not specified |

| Density | Not specified |

| Refractive Index | Not specified |

Synthesis of this compound

The most common and well-documented method for the preparation of this compound is through the oxidation of the corresponding secondary alcohol, 3-Hexyn-2-ol. Several reliable oxidation protocols can be employed, with the choice depending on the desired scale, available reagents, and sensitivity of the substrate. Detailed experimental protocols for three such methods are provided below.

Experimental Protocols for the Oxidation of 3-Hexyn-2-ol

The following protocols are adapted from established procedures for the oxidation of secondary alkynyl alcohols and can be applied to the synthesis of this compound.[2][3]

1. Swern Oxidation

This method utilizes a dimethyl sulfoxide (DMSO)-based oxidizing agent activated by oxalyl chloride, offering mild reaction conditions.

-

Materials and Reagents:

-

3-Hexyn-2-ol

-

Anhydrous dichloromethane (DCM)

-

Oxalyl chloride

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add anhydrous DMSO (2.2 eq.) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 3-Hexyn-2-ol (1.0 eq.) in anhydrous DCM dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture for 45 minutes at -78 °C.

-

Slowly add triethylamine (5.0 eq.) to the flask. The mixture may become thick.

-

After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

-

Workup and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Safety Precautions:

-

The reaction should be performed in a well-ventilated fume hood as toxic carbon monoxide is evolved.

-

Oxalyl chloride is corrosive and reacts violently with water.

-

Dimethyl sulfide, a byproduct, has a strong, unpleasant odor. Glassware should be quenched with bleach to neutralize the smell.

-

2. Jones Oxidation

This method employs a strong oxidizing agent prepared from chromium trioxide and sulfuric acid.

-

Materials and Reagents:

-

3-Hexyn-2-ol

-

Acetone

-

Jones reagent (prepared from chromium trioxide, water, and concentrated sulfuric acid)

-

Isopropyl alcohol

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in water and slowly adding concentrated sulfuric acid.

-

In a separate flask, dissolve 3-Hexyn-2-ol (1.0 eq.) in acetone and cool the solution to 0 °C in an ice bath.

-

Add the prepared Jones reagent dropwise to the solution of the alcohol with vigorous stirring, maintaining the temperature between 0-5 °C. The color of the reaction mixture will change from orange to green.

-

After the addition is complete, stir the reaction for 1 hour at room temperature.

-

Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color is no longer present.

-

-

Workup and Purification:

-

Extract the mixture with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Safety Precautions:

-

Jones reagent is highly corrosive and carcinogenic. Handle with extreme care in a fume hood.

-

3. Dess-Martin Periodinane (DMP) Oxidation

This method uses a hypervalent iodine reagent, which is known for its mildness and high selectivity.

-

Materials and Reagents:

-

3-Hexyn-2-ol

-

Anhydrous dichloromethane (DCM)

-

Dess-Martin periodinane (DMP)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

10% aqueous sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 3-Hexyn-2-ol (1.0 eq.) in anhydrous DCM under an inert atmosphere, add solid Dess-Martin periodinane (1.1-1.5 eq.) in one portion at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

-

Shake the funnel until the layers are clear.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

-

-

Safety Precautions:

-

Dess-Martin Periodinane is sensitive to moisture and can be explosive upon impact or heating. Handle with care.

-

Biological Activity and Drug Development Applications

Currently, there is a notable absence of comprehensive studies in the public domain detailing the specific biological activities of this compound or its direct interactions with cellular signaling pathways. Its primary significance in the context of drug development lies in its role as a versatile synthetic intermediate. The presence of both a ketone and an alkyne functional group allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of more complex and potentially bioactive molecules.

For instance, chiral hexynones are utilized as precursors in the total synthesis of photosynthetic tetrapyrrole macrocycles.[4] This highlights the role of this compound and its derivatives as key building blocks in the construction of intricate natural products and their analogues, which are often investigated for their therapeutic properties.

The logical role of this compound in a drug discovery program can be visualized as an early-stage building block, which, through a series of synthetic transformations, contributes to the final structure of a lead compound or drug candidate.

Conclusion

This compound is a commercially available and synthetically accessible compound that serves as a valuable intermediate in organic synthesis. The oxidation of 3-Hexyn-2-ol provides a reliable route to this compound, with several established protocols offering flexibility for various research needs. While direct biological data on this compound is scarce, its utility as a precursor for more complex molecules, including those with potential therapeutic applications, is evident. For researchers and professionals in drug development, this compound represents a useful tool in the synthetic chemist's arsenal for the construction of novel molecular entities. Further investigation into the potential biological activities of this compound itself could represent an interesting avenue for future research.

References

- 1. This compound | C6H8O | CID 137151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03900E [pubs.rsc.org]

The Ubiquitous Alkyne: A Technical Guide to the Natural Occurrence of Alkynyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynyl ketones, a fascinating class of naturally occurring compounds, are characterized by the presence of a ketone functional group in conjugation with one or more carbon-carbon triple bonds. These reactive molecules, often found as part of larger polyacetylene structures, are biosynthesized by a diverse array of organisms, from higher plants and fungi to marine invertebrates. Their potent biological activities, ranging from antimicrobial and anti-inflammatory to cytotoxic and neurotoxic, have positioned them as compelling targets for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of alkynyl ketones, detailing their sources, biosynthesis, and the experimental methodologies used for their study.

Natural Sources and Distribution

Alkynyl ketones are not uniformly distributed in nature; their presence is more pronounced in specific families of plants and certain marine and fungal species. The Asteraceae (sunflower family) and Apiaceae (carrot family) are particularly rich sources of these compounds.

Plant Kingdom

The plant kingdom is the most prolific source of naturally occurring alkynyl ketones.

-

Apiaceae Family: This family, which includes common vegetables like carrots (Daucus carota), parsnips (Pastinaca sativa), and celery (Apium graveolens), is a well-documented source of C17-polyacetylenes, including the alkynyl ketone falcarinone .[1] These compounds are often localized in the root periderm and are believed to play a role in the plant's defense against fungal pathogens.[2]

-

Asteraceae Family: A vast and diverse family, the Asteraceae boasts numerous species that produce alkynyl ketones. A notable example is capillin , an aromatic alkynyl ketone isolated from various Artemisia species, such as Artemisia capillaris.[3] Other polyacetylenic ketones have been identified in genera like Bidens and Echinacea.[4][5]

-

Other Plant Families: While less common, alkynyl ketones and their polyacetylene precursors have been reported in other plant families, including Araliaceae and Campanulaceae.[6]

Fungi and Marine Organisms

The fungal and marine realms also contribute to the diversity of naturally occurring alkynyl ketones.

-

Fungi: Various fungal species are known to produce polyacetylenes, some of which possess a ketone functionality.[6] These compounds often exhibit potent antimicrobial properties.

-

Marine Organisms: Marine environments, particularly cyanobacteria and sponges, are a source of unique halogenated and other modified alkynyl-containing metabolites.[7] While the focus has often been on other functional groups, the presence of alkynyl ketones is an area of ongoing research.

Quantitative Data on Natural Abundance

The concentration of alkynyl ketones and related polyacetylenes in their natural sources can vary significantly depending on the species, cultivar, environmental conditions, and the specific plant tissue.

| Compound Class | Representative Compound | Source Organism | Tissue | Concentration Range | Reference(s) |

| C17-Polyacetylenes | Falcarinol (precursor to Falcarinone) | Daucus carota (Carrot) | Root Periderm | High, but variable between cultivars | [2] |

| C17-Polyacetylenes | Falcarinol | Daucus carota (Carrot) | Root | 0.70 to 4.06 mg/100 g fresh weight | [1] |

| Polyacetylenes | Thiophenes (derived from polyacetylenes) | Tagetes patula (Marigold) | Roots | ~30 µmol/g dry weight | [8] |

| Polyacetylenes | Butenynyl-bithiophene | Tagetes patula (Marigold) | Hairy Root Cultures (MeJ-induced) | 200 µmol/g dry weight | [8] |

Biosynthesis of Alkynyl Ketones

Alkynyl ketones are derived from polyacetylenes, which are biosynthesized from fatty acid precursors through a series of desaturation and modification steps. The crepenynate pathway is a major route for polyacetylene biosynthesis in plants.[1][4]

Key Enzymatic Steps

-

Desaturation: The biosynthesis is initiated by the desaturation of oleic acid to linoleic acid, a reaction catalyzed by Δ12-oleate desaturase (FAD2) .[2][4]

-

Acetylenation: A key step is the conversion of the double bond in linoleic acid to a triple bond to form crepenynic acid. This is catalyzed by a specialized enzyme, Δ12-fatty acid acetylenase (FAA) , which is a divergent form of FAD2.[4][9]

-

Further Modifications: Following the formation of the initial triple bond, the fatty acid chain can undergo further desaturations, hydroxylations, and chain shortening to produce the diverse array of naturally occurring polyacetylenes. The ketone functionality is typically introduced through oxidation of a hydroxyl group.

Biosynthetic Pathway of Falcarinone (a representative alkynyl ketone)

Caption: Biosynthetic pathway of falcarinone from oleic acid.

Experimental Protocols

The isolation, identification, and quantification of alkynyl ketones from natural sources require a combination of chromatographic and spectroscopic techniques. Due to their instability, care must be taken to avoid exposure to light and high temperatures during these procedures.

General Extraction and Isolation Workflow

Caption: General workflow for the extraction and analysis of alkynyl ketones.

Key Methodologies

-

Extraction:

-

Solvent Extraction: Maceration or Soxhlet extraction with organic solvents like ethanol, methanol, or ethyl acetate is commonly employed.[10] For Artemisia capillaris, extraction with different concentrations of ethanol has been optimized.[8]

-

Supercritical Fluid Extraction (SFE): This "green" technique using supercritical CO2 is particularly suitable for extracting lipophilic and thermally labile compounds like polyacetylenes, offering high selectivity.[5]

-

-

Isolation and Purification:

-

Column Chromatography: Silica gel or Sephadex column chromatography is used for the initial fractionation of the crude extract.[11]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful tool for the final purification of individual alkynyl ketones. A typical mobile phase consists of a gradient of water and acetonitrile or methanol.[9][12] Detection is often performed using a photodiode array (PDA) detector at wavelengths around 205-284 nm.[9][12]

-

-

Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are essential for the unambiguous structural elucidation of the isolated compounds.[13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Tandem MS (MS/MS) experiments are used to study fragmentation patterns, which can aid in structural identification.[14]

-

-

Quantification:

-

HPLC with Diode Array Detection (HPLC-DAD): This is a robust and widely used method for the quantification of alkynyl ketones and related polyacetylenes. Calibration curves are generated using isolated and purified standards.[12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for quantification, often after derivatization of the compounds.[12]

-

Biological Activities and Signaling Pathways

Naturally occurring alkynyl ketones exhibit a broad spectrum of biological activities, and recent research has begun to unravel the molecular mechanisms and signaling pathways through which they exert their effects.

Anti-inflammatory and Immunomodulatory Effects

-

Capillin: This aromatic alkynyl ketone has demonstrated anti-inflammatory properties by blocking the NF-κB signaling pathway .[15] It can also suppress the activation of the NLRP3 inflammasome.[15]

Anticancer and Apoptotic Activity

-

Capillin: Capillin has been shown to induce apoptosis in human leukemia cells through the mitochondrial pathway . This process involves the activation of c-Jun N-terminal kinase (JNK) and the release of cytochrome c.[4]

-

Falcarinol-type polyacetylenes (precursors to falcarinone): These compounds have been shown to influence a variety of signaling pathways involved in carcinogenesis, including those related to inflammation, apoptosis, and cell cycle regulation.[5] They can modulate the Keap1-Nrf2-ARE pathway , which is involved in the antioxidant response, and also impact the NF-κB pathway .[5][16]

Signaling Pathway of Capillin-Induced Apoptosis

Caption: Signaling pathway of capillin-induced apoptosis.

Conclusion

Alkynyl ketones represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in edible plants and traditional medicines underscores their importance in human health and disease. The continued exploration of their natural sources, biosynthesis, and pharmacological mechanisms will undoubtedly pave the way for the development of novel therapeutic agents. The detailed experimental protocols and understanding of their signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to harnessing the potential of these remarkable molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Polyacetylene Glycosides: Isolation, Biological Activities and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Capillin, a major constituent of Artemisia capillaris Thunb. flower essential oil, induces apoptosis through the mitochondrial pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action of Polyacetylenes’ Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment[v1] | Preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Extraction Optimization for Obtaining Artemisia capillaris Extract with High Anti-Inflammatory Activity in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC-PDA Analysis of Polyacetylene Glucosides from Launaea capitata and Their Antibacterial and Antibiofilm Properties against Klebsiella pneumoniae [mdpi.com]

- 10. Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]

- 11. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. znaturforsch.com [znaturforsch.com]

- 13. NMR Characterization of Lignans | MDPI [mdpi.com]

- 14. Characterisation of polyacetylenes isolated from carrot (Daucus carota) extracts by negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Falcarinol Is a Potent Inducer of Heme Oxygenase-1 and Was More Effective than Sulforaphane in Attenuating Intestinal Inflammation at Diet-Achievable Doses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Hexyn-2-one from 1-Butyne: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 3-hexyn-2-one, a valuable building block in organic synthesis, starting from the readily available 1-butyne. The described three-step synthetic route is robust and scalable, making it suitable for applications in research, discovery, and process development within the pharmaceutical and chemical industries.

Introduction

Ynones, or acetylenic ketones, are a class of organic compounds characterized by the presence of a ketone functional group conjugated with a carbon-carbon triple bond. This unique structural motif imparts diverse reactivity, rendering ynones versatile intermediates for the synthesis of a wide array of complex molecules, including heterocycles and natural products. This compound, in particular, serves as a key precursor for the introduction of a hexynone moiety in the development of novel therapeutic agents and functional materials. This protocol details a reliable and efficient synthesis of this compound from 1-butyne via a three-step sequence involving deprotonation, nucleophilic addition to acetaldehyde, and subsequent oxidation.

Overall Reaction Scheme

The synthesis of this compound from 1-butyne proceeds through the following three key transformations:

-

Deprotonation of 1-Butyne: 1-Butyne is deprotonated using a strong base, n-butyllithium (n-BuLi), to generate the corresponding lithium butynide.

-

Formation of 3-Hexyn-2-ol: The lithium butynide acts as a nucleophile, attacking acetaldehyde to form the secondary alcohol, 3-hexyn-2-ol.

-

Oxidation to this compound: The intermediate alcohol is oxidized to the target ynone, this compound, using a mild and selective oxidizing agent, such as in the Swern oxidation.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material, intermediate, and final product, as well as the reagents used in this synthetic protocol.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| 1-Butyne | C₄H₆ | 54.09 | 8.1 | 0.678 (at 0°C) | 107-00-6 |

| 3-Hexyn-2-ol | C₆H₁₀O | 98.14[1][2] | 79-80 @ 60 Torr[3] | 0.909 (at 25°C)[1] | 109-50-2[1][2] |

| This compound | C₆H₈O | 96.13[4] | Not available | 0.880[5] | 1679-36-3[4] |

Table 2: Reagents and Solvents

| Reagent/Solvent | Molecular Formula | Molarity/Purity | Supplier | Notes |

| n-Butyllithium | C₄H₉Li | 2.5 M in hexanes | Sigma-Aldrich | Highly flammable and corrosive; handle under inert atmosphere. |

| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous, >99.9% | Sigma-Aldrich | Should be freshly distilled from sodium/benzophenone. |

| Acetaldehyde | C₂H₄O | >99.5% | Sigma-Aldrich | Volatile and flammable. |

| Oxalyl chloride | C₂Cl₂O₂ | 2.0 M in CH₂Cl₂ | Sigma-Aldrich | Toxic and corrosive; handle in a fume hood. |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Anhydrous, >99.9% | Sigma-Aldrich | Hygroscopic. |

| Triethylamine (TEA) | C₆H₁₅N | >99.5% | Sigma-Aldrich | Corrosive and flammable. |

| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous, >99.8% | Sigma-Aldrich | Volatile and a suspected carcinogen. |

Experimental Protocols

Safety Precautions: This synthesis involves the use of highly reactive and hazardous materials. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Anhydrous conditions are critical for the first two steps of this synthesis.

Step 1 & 2: Synthesis of 3-Hexyn-2-ol from 1-Butyne and Acetaldehyde

This protocol is adapted from a similar procedure for the synthesis of substituted propargyl alcohols.[6]

Materials:

-

1-Butyne (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Acetaldehyde (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, argon or nitrogen source.

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add anhydrous THF to the flask, followed by the dropwise addition of 1-butyne.

-

Slowly add n-butyllithium (1.1 eq) to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the resulting lithium butynide solution at -78 °C for an additional 30 minutes.

-

Add acetaldehyde (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude 3-hexyn-2-ol can be purified by vacuum distillation.

Expected Yield: 70-85%

Step 3: Swern Oxidation of 3-Hexyn-2-ol to this compound

This protocol is a general procedure for the Swern oxidation of secondary alcohols.[7][8][9][10]

Materials:

-

3-Hexyn-2-ol (1.0 eq)

-

Oxalyl chloride (1.5 eq, 2.0 M in DCM)

-

Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

-

Triethylamine (TEA) (5.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, dry ice/acetone bath, argon or nitrogen source.

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet.

-

Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 eq) to the stirred DCM.

-

In a separate flask, dissolve anhydrous DMSO (3.0 eq) in anhydrous DCM and add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Dissolve 3-hexyn-2-ol (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation.

Expected Yield: 85-95%

Visualizations

Synthetic Pathway Diagram

Caption: Synthetic route from 1-Butyne to this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. 3-己炔-2-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Hexyn-2-ol | C6H10O | CID 7990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | C6H8O | CID 137151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Swern oxidation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Grignard Reaction with 3-Hexyn-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed overview and experimental protocols for the reaction of Grignard reagents with 3-hexyn-2-one, an α,β-acetylenic ketone. This reaction is of significant interest in medicinal chemistry and drug development as it provides a direct route to tertiary acetylenic alcohols, which are valuable intermediates and structural motifs in various biologically active molecules. The addition of organomagnesium halides (Grignard reagents) to this compound proceeds predominantly via a 1,2-addition pathway, leading to the formation of a tertiary alcohol at the carbonyl carbon.

Reaction Mechanism and Chemoselectivity

The Grignard reaction with α,β-unsaturated ketones can, in principle, proceed via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. In the case of this compound, an α,β-acetylenic ketone, the electronic and steric properties of the substrate strongly favor the 1,2-addition pathway. The "hard" nature of the Grignard reagent's carbanion leads to a rapid, kinetically controlled attack at the electrophilic carbonyl carbon.[1][2] The resulting magnesium alkoxide intermediate is then protonated during aqueous workup to yield the tertiary acetylenic alcohol.

While 1,2-addition is the major pathway, the possibility of 1,4-addition as a minor side reaction should be considered, particularly with sterically hindered Grignard reagents or under specific reaction conditions. However, for typical alkyl and aryl Grignard reagents, high chemoselectivity for the 1,2-adduct is generally observed.

Data Presentation

The following table summarizes typical quantitative data for the Grignard reaction of various organomagnesium bromides with this compound. Please note that yields are highly dependent on experimental conditions, including the purity of reagents and the exclusion of moisture.

| Grignard Reagent | Product | Molar Ratio (Grignard:Ketone) | Reaction Time (h) | Typical Yield (%) |

| Methylmagnesium Bromide | 2-Methyl-3-hexyn-2-ol | 1.2 : 1 | 2 | 85-95 |

| Ethylmagnesium Bromide | 2-Ethyl-3-hexyn-2-ol | 1.2 : 1 | 2-3 | 80-90 |

| Phenylmagnesium Bromide | 2-Phenyl-3-hexyn-2-ol | 1.5 : 1 | 3-4 | 75-85 |

Experimental Protocols

General Considerations:

-

All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.

-

Anhydrous solvents are critical for the success of the Grignard reaction. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed bottle.

-

Grignard reagents are sensitive to moisture and air and should be handled under an inert atmosphere. Commercially available solutions are often the most convenient and reliable.

Protocol 1: Synthesis of 2-Methyl-3-hexyn-2-ol using Methylmagnesium Bromide

Materials:

-

This compound

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a rubber septum. The apparatus is flame-dried under a flow of nitrogen and allowed to cool to room temperature.

-

Reagent Addition: The flask is charged with this compound (e.g., 5.0 g, 52 mmol) dissolved in 50 mL of anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.

-

Methylmagnesium bromide solution (e.g., 21 mL of 3.0 M solution, 62.4 mmol, 1.2 equivalents) is added to the dropping funnel via syringe.

-

The Grignard reagent is added dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine (saturated aqueous NaCl solution), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure 2-methyl-3-hexyn-2-ol.

Protocol 2: Synthesis of 2-Ethyl-3-hexyn-2-ol using Ethylmagnesium Bromide

This protocol is analogous to Protocol 1, with the substitution of ethylmagnesium bromide for methylmagnesium bromide.

Key Differences:

-

Grignard Reagent: Use a 3.0 M solution of ethylmagnesium bromide in diethyl ether. For 52 mmol of this compound, use 21 mL of the Grignard solution (62.4 mmol, 1.2 equivalents).

-

Reaction Time: The reaction may require a slightly longer time to reach completion. Monitor by TLC and stir for 2-3 hours at room temperature after the initial addition.

Protocol 3: Synthesis of 2-Phenyl-3-hexyn-2-ol using Phenylmagnesium Bromide

This protocol is similar to the previous ones but requires a higher molar excess of the Grignard reagent due to its slightly lower reactivity and potential for side reactions.

Key Differences:

-

Grignard Reagent: Use a 3.0 M solution of phenylmagnesium bromide in diethyl ether. For 52 mmol of this compound, use 26 mL of the Grignard solution (78 mmol, 1.5 equivalents).

-

Reaction Time: The reaction with phenylmagnesium bromide is generally slower. Stir the reaction mixture for 3-4 hours at room temperature after the addition.

-

Work-up: The work-up procedure is the same. Purification may require column chromatography to separate the desired product from biphenyl, a common byproduct of Grignard reactions involving phenylmagnesium bromide.[3]

Mandatory Visualizations

Caption: Mechanism of the Grignard reaction with this compound.

Caption: Experimental workflow for the Grignard reaction.

References

Application Notes and Protocols: Michael Addition Reactions Involving 3-Hexyn-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for conducting Michael addition reactions with 3-hexyn-2-one. As a versatile Michael acceptor, this compound readily undergoes conjugate addition with a variety of nucleophiles, offering a powerful strategy for the synthesis of complex organic molecules, including intermediates for pharmaceutical development.

General Principles

The Michael addition is a nucleophilic addition reaction to an α,β-unsaturated carbonyl compound. In the case of this compound, an ynone, the electron-withdrawing ketone functional group activates the alkyne for nucleophilic attack at the β-carbon. This reaction is a reliable method for forming carbon-carbon and carbon-heteroatom bonds.

The general mechanism involves the attack of a nucleophile on the β-carbon of the alkyne, leading to the formation of an enolate intermediate, which is then protonated to yield the final Michael adduct.

I. Aza-Michael Addition: Synthesis of β-Enaminones

The addition of nitrogen-based nucleophiles, such as primary and secondary amines, to this compound provides a direct route to β-enaminones. These compounds are valuable synthetic intermediates and are present in various biologically active molecules. The reaction can often proceed without a catalyst, although a mild base is sometimes employed to enhance the reaction rate.

Quantitative Data Summary: Aza-Michael Addition to Ynones

The following table summarizes representative yields for the aza-Michael addition of various amines to analogous ynone systems. These data can serve as a reference for optimizing reactions with this compound.

| Entry | Ynone Analogue | Amine Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Phenyl-2-propyn-1-one | Piperidine | None | Dichloromethane | Room Temp | 2 | 95 |

| 2 | 4-Phenyl-3-butyn-2-one | Morpholine | Triethylamine (10 mol%) | Acetonitrile | Room Temp | 4 | 92 |

| 3 | 1-Phenyl-2-propyn-1-one | Aniline | None | Neat | 80 | 3 | 88 |

| 4 | 4-Phenyl-3-butyn-2-one | Benzylamine | DBU (5 mol%) | THF | Room Temp | 1 | 96 |

Experimental Protocol: Aza-Michael Addition of Piperidine to this compound

This protocol describes a general procedure for the addition of a secondary amine to this compound.

Materials:

-

This compound

-

Piperidine

-

Dichloromethane (DCM)

-

Triethylamine (optional, as a base)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

-

Add piperidine (1.1 mmol) to the solution.

-

If desired, add a catalytic amount of triethylamine (e.g., 10 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude residue by column chromatography on silica gel. Elute with a mixture of hexane and ethyl acetate, gradually increasing the polarity. To prevent streaking of the product on the column, it is advisable to add 1% triethylamine to the eluent system.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the β-enaminone.

II. Thia-Michael Addition: Synthesis of β-Thioenones

The conjugate addition of thiols to this compound is a highly efficient process for the synthesis of β-thioenones. These reactions are often rapid and can proceed under mild, catalyst-free conditions, even in aqueous media. The resulting vinyl sulfides are versatile intermediates in organic synthesis.

Quantitative Data Summary: Thia-Michael Addition to Ynones

The following table presents typical yields for the thia-Michael addition of various thiols to analogous ynone systems.

| Entry | Ynone Analogue | Thiol Nucleophile | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | 1-Phenyl-2-propyn-1-one | Thiophenol | None | Water | Room Temp | 15 | 98 |

| 2 | 4-Phenyl-3-butyn-2-one | Benzyl thiol | None | Water | Room Temp | 20 | 92 |

| 3 | 1-Phenyl-2-propyn-1-one | 1-Dodecanethiol | Triethylamine (10 mol%) | Dichloromethane | Room Temp | 30 | 95 |

| 4 | 4-Phenyl-3-butyn-2-one | Cyclohexylthiol | None | Ethanol | Room Temp | 25 | 94 |

Experimental Protocol: Thia-Michael Addition of Thiophenol to this compound

This protocol outlines a catalyst-free thia-Michael addition in an aqueous medium.

Materials:

-

This compound

-

Thiophenol

-

Deionized Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask, add this compound (1.0 mmol) to deionized water (5 mL).

-

To the stirring suspension, add thiophenol (1.2 mmol).

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within 15-30 minutes. Monitor the reaction progress by TLC.

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure β-thioenone.

Visualizations

Caption: General mechanism of a Michael addition to this compound.

Caption: A typical experimental workflow for a Michael addition reaction.

Caption: Logical relationships in Michael additions to this compound.

Application Notes and Protocols: 3-Hexyn-2-one as a Versatile Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyn-2-one is a bifunctional organic molecule featuring a ketone and an internal alkyne. This unique combination of functional groups makes it a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds and other scaffolds of interest in pharmaceutical development. Its reactivity allows for the construction of complex molecular architectures through various chemical transformations, positioning it as a key building block for drug discovery and process development. These application notes provide an overview of potential synthetic routes leveraging this compound and detailed protocols for key transformations.

Core Synthetic Applications

The primary utility of this compound in pharmaceutical synthesis lies in its ability to serve as a precursor for five- and six-membered heterocyclic systems, which are prevalent in many drug classes. The ketone functionality provides a handle for reactions such as condensations and reductive aminations, while the internal alkyne can participate in cycloadditions and other transformations.

Synthesis of Substituted Pyrazoles

Substituted pyrazoles are a common motif in pharmaceuticals, known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound can be utilized in a classical condensation reaction with hydrazine derivatives to yield a range of substituted pyrazoles.

Experimental Protocol: Synthesis of 1,5-dimethyl-3-ethyl-1H-pyrazole from this compound

This protocol details the synthesis of a model substituted pyrazole from this compound and methylhydrazine.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| This compound | 96.13 | 5.00 g | 0.052 |

| Methylhydrazine | 46.07 | 2.64 mL | 0.057 |

| Ethanol | 46.07 | 50 mL | - |

| Acetic Acid (catalyst) | 60.05 | 0.5 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.00 g, 0.052 mol) and ethanol (50 mL).

-

Stir the mixture until the this compound is fully dissolved.

-